

Comparing the efficiency of different catalysts for ammonia synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonia

Cat. No.: B1221849

[Get Quote](#)

A Comparative Guide to Catalysts for Modern Ammonia Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of **ammonia**, a cornerstone of the chemical industry and a linchpin for global food security, is undergoing a paradigm shift. Driven by the need for more sustainable and energy-efficient processes, research into novel catalysts that can operate under milder conditions than the traditional Haber-Bosch process is intensifying. This guide provides a comprehensive comparison of the efficiency of various catalysts for **ammonia** synthesis, supported by experimental data, detailed methodologies, and mechanistic insights. We will delve into the performance of established iron-based catalysts, the highly active ruthenium-based systems, emerging cobalt-based alternatives, and novel materials such as electrides and metal nitrides.

Performance Comparison of Ammonia Synthesis Catalysts

The efficiency of a catalyst for **ammonia** synthesis is evaluated based on several key performance indicators, including the rate of **ammonia** formation, the turnover frequency (TOF), which measures the number of **ammonia** molecules produced per active site per unit time, and the activation energy (E_a), which reflects the energy barrier for the reaction. The

following tables summarize the performance of different classes of catalysts under various experimental conditions.

Catalyst Type	Support /Promoter	Temperature (°C)	Pressure (MPa)	NH ₃ Synthesis Rate (mmol g ⁻¹ h ⁻¹)	Turnover Frequency (TOF) (s ⁻¹)	Activation Energy (Ea) (kJ/mol)	Reference(s)
Iron-Based	K ₂ O/Al ₂ O ₃	400-500	10-30	Varies significantly with conditions	0.85 x 10 ⁻²	144-180	[1] [2] [3]
Ruthenium-Based	Carbon, CeO ₂ , MgO	350-450	1-10	Up to 65.42 (on PrOx)	0.05 - 0.28	85-121	[4] [5]
Cobalt-Based	Nd ₂ O ₃ , C, Ba/CeO ₂	300-470	1-6.3	Up to 85.3	1.40 x 10 ⁻³	268	[2] [6]
Nickel-Based	LaN	400	0.1-0.9	2.41 - 5.13	-	58-67	[7]
Electride	Ru/C12A 7:e ⁻	360	-	1.5	-	72	[8]
Metal Nitride	Co ₃ Mo ₃ N	400	0.1	Activity reported	-	-	[9]

Note: Direct comparison of rates can be challenging due to variations in experimental setups and reporting units. The data presented is illustrative of the typical performance of each catalyst class.

In-Depth Catalyst Performance Metrics

The following table provides a more detailed look at the performance of specific catalyst formulations found in the literature.

Catalyst	Temperature (°C)	Pressure (MPa)	NH ₃ Synthesis Rate	Activation Energy (E _a) (kJ/mol)	Key Findings	Reference(s)
Fe-based (commercial)	400	10	~3.1 μmol g ⁻¹ s ⁻¹	144	Standard industrial catalyst, requires high pressure and temperature.	[5] [10]
Ru/CeO ₂	400	8	-	106	Higher activity than Fe-based catalysts at lower pressures.	[5]
Co-N ₂ (atomically dispersed)	300	1	85.3 mmol gCo ⁻¹ h ⁻¹	-	High activity at milder conditions.	
Co (mechanoc hemical)	Ambient	Ambient	13.7 μmol gcat ⁻¹ h ⁻¹	0.62 eV (barrier)	Operates at room temperature and pressure.	[11]
Ni/La-Al-N	400	0.9	5131 μmol g ⁻¹ h ⁻¹	67	Stable and active non-ruthenium catalyst.	[12]

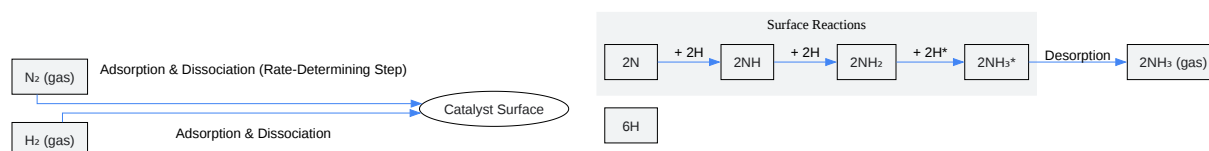
Ru/C12A7: e ⁻	360	-	1.5 mmol g ⁻¹ h ⁻¹	72	Electride support enhances activity by lowering the work function of Ru.	[8]
Co ₃ Mo ₃ N	-	-	-	123 (N-H formation barrier)	Proceeds via an associative mechanism	[9]

Reaction Mechanisms: Dissociative vs. Associative Pathways

The synthesis of **ammonia** on a heterogeneous catalyst surface can proceed through two primary mechanisms: the dissociative (Langmuir-Hinshelwood) and the associative (Eley-Rideal or Mars-van Krevelen) pathway. The dominant mechanism depends on the catalyst material and its surface properties.[9][13][14]

Dissociative Mechanism

In the dissociative mechanism, the strong triple bond of dinitrogen (N₂) is first broken on the catalyst surface to form adsorbed nitrogen atoms (N). *These nitrogen atoms are then sequentially hydrogenated by adsorbed hydrogen atoms (H) to form NH, NH₂, and finally NH₃, which then desorbs from the surface.*[15][16] This mechanism is generally accepted for traditional iron and ruthenium-based catalysts.[9][13] The cleavage of the N≡N bond is typically the rate-determining step, requiring significant energy input.[4]

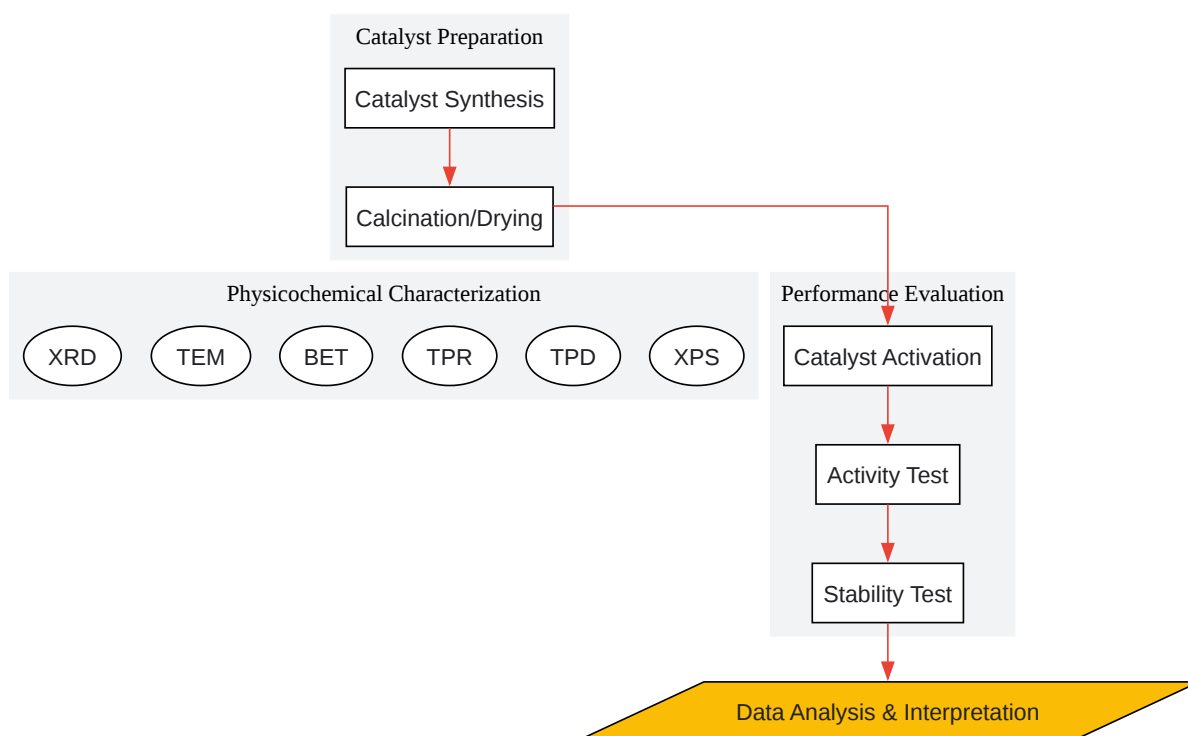
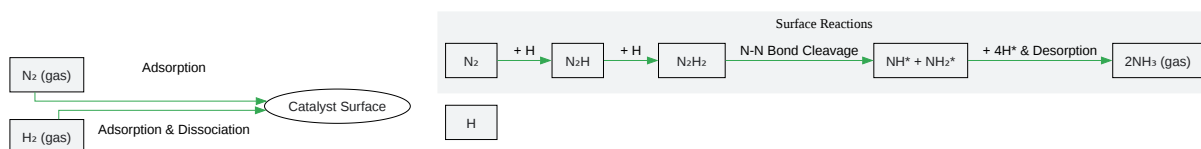


[Click to download full resolution via product page](#)

Caption: Dissociative mechanism for **ammonia** synthesis.

Associative Mechanism

The associative mechanism involves the hydrogenation of the N_2 molecule before the N-N bond is broken.[17] An adsorbed N_2 molecule reacts with adsorbed hydrogen to form intermediates like N_2H^* and N_2H_2^* . The N-N bond is cleaved at a later stage of hydrogenation. This pathway is often observed on newer catalytic materials like certain metal nitrides (e.g., $\text{Co}_3\text{Mo}_3\text{N}$) and is believed to offer a lower energy barrier for **ammonia** synthesis, potentially enabling milder reaction conditions.[9][18]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pseccommunity.org [pseccommunity.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of catalysts for ammonia synthesis based on metal phthalocyanine materials - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY02326G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Reaction kinetics for ammonia synthesis using ruthenium and iron based catalysts under low temperature and pressure conditions - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D4SE00254G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Strategically designed catalysts for ammonia synthesis under mild conditions: recent advances and challenges - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA08232J [pubs.rsc.org]
- 9. A comparative analysis of the mechanisms of ammonia synthesis on various catalysts using density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. crkls.nl [crkls.nl]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. 6ccvd.com [6ccvd.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent progress of thermocatalytic ammonia synthesis via an associative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparing the efficiency of different catalysts for ammonia synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221849#comparing-the-efficiency-of-different-catalysts-for-ammonia-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com